2-isopropyl-4-(2-oxo-2-phenylethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione
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Overview
Description
2-isopropyl-4-(2-oxo-2-phenylethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione is a complex organic compound that belongs to the class of oxazepines. This compound is characterized by its unique structure, which includes an oxazepine ring fused with a benzene ring, and additional functional groups such as isopropyl and phenylethyl ketone. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-isopropyl-4-(2-oxo-2-phenylethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxazepine Ring: The oxazepine ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an amino alcohol and a carboxylic acid derivative.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides under basic conditions.
Attachment of the Phenylethyl Ketone Group: The phenylethyl ketone group can be introduced through Friedel-Crafts acylation using phenylacetyl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-isopropyl-4-(2-oxo-2-phenylethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isopropyl and phenylethyl positions, using reagents like alkyl halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
2-isopropyl-4-(2-oxo-2-phenylethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-isopropyl-4-(2-oxo-2-phenylethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-isopropyl-4-(2-oxo-2-phenylethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione: shares structural similarities with other oxazepine derivatives, such as:
Uniqueness
- The unique combination of functional groups in this compound imparts specific chemical properties and reactivity that distinguish it from other oxazepine derivatives. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
4-phenacyl-2-propan-2-yl-1,4-benzoxazepine-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-13(2)18-20(24)21(12-16(22)14-8-4-3-5-9-14)19(23)15-10-6-7-11-17(15)25-18/h3-11,13,18H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNZGJGOMRWLKPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)N(C(=O)C2=CC=CC=C2O1)CC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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